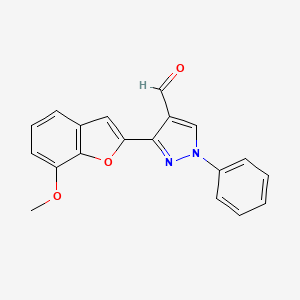
3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(7-methoxy-1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a benzofuran and a pyrazole ring. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The methoxy group (-OCH3) and phenyl group (C6H5) are attached to the benzofuran and pyrazole rings, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and pyrazole rings, along with the methoxy and phenyl groups. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuran and pyrazole rings, as well as the methoxy and phenyl groups. The electron-donating methoxy group could potentially increase the reactivity of the benzofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy and phenyl groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Novel Heterocycles
3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor for synthesizing a series of novel heterocycles. These syntheses involve facile reactions with various compounds, confirming the structure of the products through spectroscopic methods and X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antitumor Activity
A study has reported the synthesis of (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine derivatives from this compound. These derivatives exhibited antitumor activity, with some compounds showing significant cytotoxic activity against HEPG2 (human liver carcinoma cell line) in comparison with 5-fluorouracil (El-Zahar et al., 2011).
Antimicrobial and Antioxidant Properties
A class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds synthesized from this compound displayed significant antimicrobial and antioxidant activities. Some analogues exhibited excellent antimicrobial activity, while others showed dominant antioxidant efficacy compared to standard butylated hydroxy anisole (BHA) (Rangaswamy et al., 2017).
Antibacterial Activity
5-(Benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives synthesized from this compound were evaluated for in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(7-methoxy-1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-9-5-6-13-10-17(24-19(13)16)18-14(12-22)11-21(20-18)15-7-3-2-4-8-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPKCBEJSRPSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

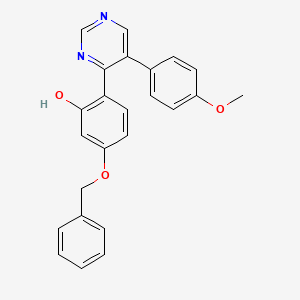
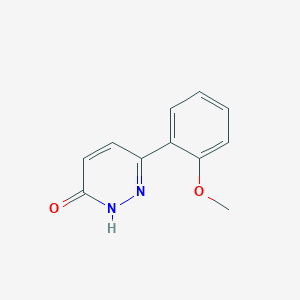
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
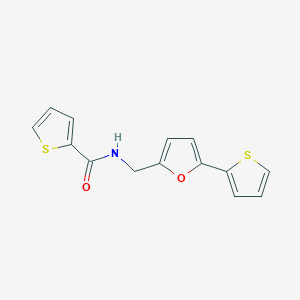
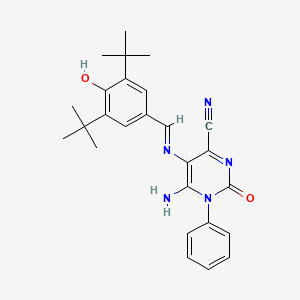
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

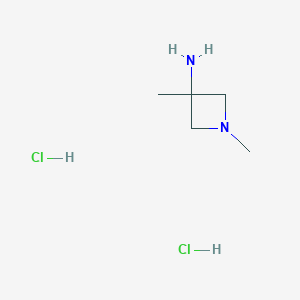
![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)
![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)